molecular formula C17H23NO4 B1324813 Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate CAS No. 898770-81-5

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1324813
CAS No.: 898770-81-5
M. Wt: 305.4 g/mol
InChI Key: IADRPDFWARPUQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 4-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. For instance, as a reversible inhibitor of monoamine oxidase A (MAO-A), it prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant and anxiolytic effects.

Comparison with Similar Compounds

Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate can be compared with other similar compounds, such as:

These compounds share some pharmacological properties but differ in their specific mechanisms of action and therapeutic applications .

Properties

IUPAC Name

ethyl 4-[4-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-22-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-21-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADRPDFWARPUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642666
Record name Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-81-5
Record name Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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